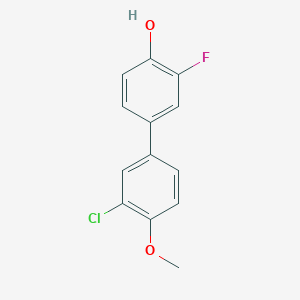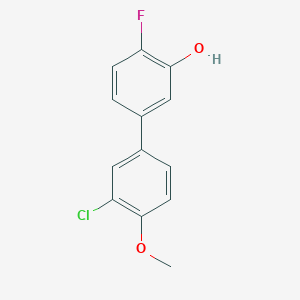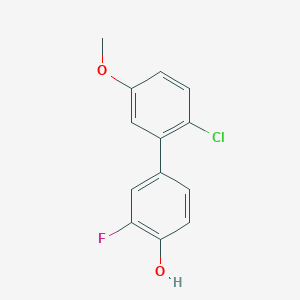
2-Fluoro-4-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% (2F4NP), is a synthetic phenol that is widely used in the laboratory for a variety of purposes. It is a white crystalline solid that can be easily prepared from commercially available materials. 2F4NP has a variety of interesting properties and applications, including synthesis, research, and lab experiments.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of dyes, the synthesis of polymers, the synthesis of organic compounds, and the synthesis of metal complexes. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in the synthesis of fluorescent probes for imaging and sensing applications, as well as in the synthesis of fluorescent labels for protein labeling.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can act as a hydrogen bond acceptor, which can increase the solubility of the molecule.
Biochemical and Physiological Effects
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme 5-lipoxygenase (5-LOX), and the inhibition of the enzyme acetylcholinesterase (AChE). In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% has a number of advantages for lab experiments, including its low cost, its low toxicity, its ease of synthesis, and its ability to act as an electron-withdrawing group. However, there are also some limitations to using 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% in lab experiments, including its low solubility in water and its potential for air- and light-sensitivity.
Direcciones Futuras
There are a number of potential future directions for 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%, including the development of new synthesis methods, the exploration of its properties and applications, and the investigation of its mechanism of action. In addition, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new pharmaceuticals, the synthesis of new dyes, and the development of new fluorescent probes and labels. Furthermore, 2-Fluoro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new polymers and organic compounds, and the synthesis of new metal complexes.
Métodos De Síntesis
2-Fluoro-4-(naphthalen-1-yl)phenol, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the oxidation of 2-naphthol. In the Williamson ether synthesis, 2-naphthol is reacted with fluoroacetic acid in the presence of a base, such as sodium hydroxide. The Grignard reaction involves the addition of a Grignard reagent, such as methylmagnesium bromide, to 2-naphthol. The oxidation of 2-naphthol involves the use of a strong oxidizing agent, such as potassium permanganate, to convert 2-naphthol to 2-Fluoro-4-(naphthalen-1-yl)phenol, 95%.
Propiedades
IUPAC Name |
2-fluoro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMBYAYYDODYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)



![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)




